5,6,7,8-Tetrahydro-4H-thiazolo-[4,5-d]-azepin-2-ylamine hydrobromide

Dopamine D2 receptor α2-adrenoceptor functional inactivity

5,6,7,8-Tetrahydro-4H-thiazolo[4,5-d]azepin-2-ylamine hydrobromide (CAS 688020-78-2) is the hydrobromide salt of the unsubstituted 2-amino-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine core. This bicyclic heterocycle, bearing a primary 2-amino group on a thiazolo[4,5-d]azepine scaffold, is the common structural intermediate for a well-known series of dopamine D2 and α2-adrenoceptor ligands, most notably talipexole (B-HT.

Molecular Formula C7H12BrN3S
Molecular Weight 250.16 g/mol
CAS No. 688020-78-2
Cat. No. B3150393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydro-4H-thiazolo-[4,5-d]-azepin-2-ylamine hydrobromide
CAS688020-78-2
Molecular FormulaC7H12BrN3S
Molecular Weight250.16 g/mol
Structural Identifiers
SMILESC1CNCCC2=C1N=C(S2)N.Br
InChIInChI=1S/C7H11N3S.BrH/c8-7-10-5-1-3-9-4-2-6(5)11-7;/h9H,1-4H2,(H2,8,10);1H
InChIKeyUIMPFLCYHPAILW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6,7,8-Tetrahydro-4H-thiazolo[4,5-d]azepin-2-ylamine Hydrobromide (CAS 688020-78-2): Core Scaffold Identity and Procurement Context


5,6,7,8-Tetrahydro-4H-thiazolo[4,5-d]azepin-2-ylamine hydrobromide (CAS 688020-78-2) is the hydrobromide salt of the unsubstituted 2-amino-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine core. This bicyclic heterocycle, bearing a primary 2-amino group on a thiazolo[4,5-d]azepine scaffold, is the common structural intermediate for a well-known series of dopamine D2 and α2-adrenoceptor ligands, most notably talipexole (B-HT 920) . Unlike its N6-allyl, N6-ethyl, and N6-(p-chlorobenzyl) analogs, the parent amine lacks the N6 substituent required for high-affinity receptor engagement and is primarily utilized as a synthetic building block or a negative control in pharmacological studies [1]. It is supplied as a hydrobromide salt with a reported purity of ≥97% and a molecular weight of 250.16 g/mol .

Why N6-Substituted Thiazolo[4,5-d]azepines Cannot Substitute for the Unsubstituted 2-Amine Hydrobromide in Research and Development Workflows


The target compound is differentiated from its pharmacologically active N6-substituted congeners by a fundamental structural feature: the absence of an alkyl/aryl substituent on the azepine nitrogen. In B-HT 920 (6-allyl), B-HT 933 (6-ethyl), and B-HT 958 (6-p-chlorobenzyl), the N6 substituent is critical for high-affinity binding to dopamine D2 receptors (B-HT 920 Ki = 5.8 nM ) and α2-adrenoceptors. The unsubstituted 2-amino core, in contrast, lacks these key pharmacophoric contacts and is reported as a pharmacologically inactive talipexole metabolite [1]. Generic substitution or ad-hoc N-alkylation without rigorous characterization introduces an uncontrolled mixture of unreacted starting material and potential over-alkylated byproducts, invalidating quantitative structure–activity comparisons. The specific salt form (hydrobromide) further dictates physicochemical properties—crystalline habit, hygroscopicity, and solubility—that differ from the hydrochloride (CAS 2119574-93-3) or free base, directly impacting formulation, dissolution, and analytical reference standard applicability .

Quantitative Differentiation Evidence for 5,6,7,8-Tetrahydro-4H-thiazolo[4,5-d]azepin-2-ylamine Hydrobromide Against Closest Analogs


Functional Activity at Dopamine D2 Receptors and α2-Adrenoceptors: Total Loss of Agonism in the Unsubstituted Core

In a direct head-to-head study in cynomolgus monkeys with unilateral ventromedial tegmental lesions, talipexole (B-HT 920, N6-allyl-substituted) suppressed tremor with ED50 values of 34 µg/kg s.c. and 84 µg/kg p.o., while the main metabolites of talipexole—which include the unsubstituted 5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepin-2-amine core—showed no anti-tremor or sedative effects whatsoever [1]. This functional inactivity is consistent with the absence of the N6-allyl pharmacophore required for D2 receptor activation. B-HT 920 binds rat striatal D2 receptors with Ki = 5.8 nM [2]; no measurable D2 binding affinity is reported for the N6-unsubstituted core.

Dopamine D2 receptor α2-adrenoceptor functional inactivity talipexole metabolite negative control

Presynaptic Dopamine Autoreceptor Functional Selectivity: Full Agonist vs. Pharmacologically Silent Core

In superfused rat nucleus accumbens slices, B-HT 920 (N6-allyl) acted as a full agonist at presynaptic dopamine autoreceptors, producing marked, dose-dependent inhibition of electrically evoked [3H]dopamine overflow at 0.01–0.1 µmol/L (37°C, 5 Hz) [1]. B-HT 958 (N6-p-chlorobenzyl) acted as a partial agonist under identical conditions. The unsubstituted core (the target compound) lacks the N6 substituent required for autoreceptor engagement and serves as the appropriate silent control for parsing autoreceptor vs. heteroreceptor contributions in this chemotype [2].

Dopamine autoreceptor presynaptic D2 [3H]dopamine release full agonist B-HT 920 B-HT 958

Physicochemical Differentiation: LogD, Solubility, and Salt Form Impact on Formulation Development

The target hydrobromide salt (MW 250.16, purity ≥97%) exhibits a LogD(pH 7.4) of -1.68 and LogD(pH 5.5) of -2.69 (calculated for the free base) [1], reflecting the basic secondary amine (pKa ~8.0–9.0 estimated) that is predominantly protonated at physiological and formulation pH. In contrast, B-HT 920 (talipexole, N6-allyl free base) has a reported LogP of 1.20–1.31 , with the N-allyl group driving a >2.8 log unit increase in lipophilicity. This substantial hydrophilicity difference dictates differential solubility, permeability, and chromatographic retention behavior. The hydrobromide counterion further provides distinct crystallinity and hygroscopicity compared to the hydrochloride (CAS 2119574-93-3) and dihydrochloride (B-HT 920) salts .

LogD ionization hydrobromide salt solubility formulation analytical standard

Synthetic Utility: The Hydrobromide Salt as a Definable, High-Purity Intermediate for Parallel Library Synthesis

Vendor-certified purity for the hydrobromide salt is specified at ≥97% (HPLC) , with other suppliers reporting 98% . The unsubstituted secondary amine is the direct N-alkylation precursor for generating diverse N6-substituted analogs including B-HT 920, B-HT 933, and B-HT 958. Patent literature describes this core as the starting material for preparing libraries of 2-amino-4,5,7,8-tetrahydro-6H-thiazolo[5,4-d]azepines with selective dopaminergic activity [1]. The hydrobromide salt offers a non-hygroscopic, crystalline form that is easier to weigh accurately than the free base for solid-phase or solution-phase parallel synthesis.

synthetic intermediate N-alkylation building block parallel synthesis purity hydrobromide

Protein Binding and Non-Specific Binding Reduction: The Unsubstituted Core as a Low-Lipophilicity Tool for Assay Development

The unsubstituted core's calculated LogD(pH 7.4) of -1.68 [1] places it in a hydrophilicity range associated with low non-specific binding to assay plastics and low plasma protein binding, in stark contrast to B-HT 920 (LogP ~1.2–1.3, estimated fu > 0.5). In receptor binding and functional assays, this compound can therefore serve as a low-binding negative control that is less likely to produce artifactual signals from non-specific membrane partitioning or plastic adsorption than its more lipophilic N6-substituted analogs. This property is inferred from the well-established correlation between LogD and non-specific binding [2].

non-specific binding assay development fraction unbound lipophilicity negative control

Regiochemical Fidelity: [4,5-d] vs. [5,4-d] Ring Fusion and the Structural Basis for Receptor Selectivity

The target compound is unequivocally the thiazolo[4,5-d]azepine regioisomer, as confirmed by IUPAC name, SMILES (Br.NC1=NC2=C(CCNCC2)S1), and InChI Key (UIMPFLCYHPAILW-UHFFFAOYSA-N) . The alternative thiazolo[5,4-d]azepine regioisomer (e.g., 2-amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine, CAS 86029-68-7, 'B-HT 938') has the sulfur and nitrogen positions exchanged on the thiazole ring, which fundamentally alters the 2-amino group's electronic environment and hydrogen-bonding geometry . The patent literature on D2-selective agents specifically claims the [4,5-d] regioisomer for optimal dopaminergic activity [1]; the [5,4-d] isomer is predominantly a metabolite rather than an active pharmacophore.

regioisomer thiazolo[4,5-d]azepine thiazolo[5,4-d]azepine structural fidelity pharmacophore

Procurement-Relevant Application Scenarios for 5,6,7,8-Tetrahydro-4H-thiazolo[4,5-d]azepin-2-ylamine Hydrobromide


Negative Control for Dopamine D2 and α2-Adrenoceptor Pharmacological Studies

The compound serves as the structurally identical but pharmacologically silent negative control for in vitro and in vivo studies employing B-HT 920 (talipexole), B-HT 933, or B-HT 958. Its complete lack of anti-tremor and sedative activity in primate models, as demonstrated by Kohno et al. (1997) [1], makes it the definitive control for distinguishing specific D2/α2-mediated effects from off-target actions of the thiazoloazepine chemotype.

Key Synthetic Intermediate for Focused Library Synthesis of N6-Substituted D2/α2 Ligands

As the direct N-alkylation substrate, the hydrobromide salt is the preferred starting material for parallel synthesis of novel N6-substituted analogs. The defined hydrobromide stoichiometry and ≥97% purity ensure reproducible alkylation yields without the need for neutralization steps required when using the hydrochloride salt or free base. Patent DE3820775A1 specifically describes this core as the precursor for synthesizing dopaminergic thiazolo[5,4-d]azepines [2].

Analytical Reference Standard for Metabolite Identification and LC-MS Method Development

The compound is a known metabolite of talipexole [3] and can be used as an authentic reference standard for LC-MS/MS-based metabolite profiling in preclinical ADME studies. Its characteristic LogD(pH 7.4) of -1.68 and distinct chromatographic retention relative to the more lipophilic parent drug enable unambiguous identification and quantification in biological matrices.

Low-Binding Assay Control for High-Throughput Screening Campaigns

With a LogD(pH 7.4) of -1.68 [4], this compound is substantially more hydrophilic than N6-substituted analogs (LogP ≥ 1.2). This property predicts low non-specific binding to assay plastics and membranes, making it a preferred negative control in high-throughput screening assays where non-specific binding of lipophilic controls can generate false-positive signals.

Quote Request

Request a Quote for 5,6,7,8-Tetrahydro-4H-thiazolo-[4,5-d]-azepin-2-ylamine hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.